molecular formula C8H6OS B14753866 1(3H)-Isobenzofuranthione CAS No. 4741-68-8

1(3H)-Isobenzofuranthione

Cat. No.: B14753866
CAS No.: 4741-68-8
M. Wt: 150.20 g/mol
InChI Key: WQBXDMCOVLBREU-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranthione is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system consisting of a benzene ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranthione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phthalaldehyde with elemental sulfur in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranthione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiophene rings.

Scientific Research Applications

1(3H)-Isobenzofuranthione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranthione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isobenzofuran-1(3H)-one: A related compound with a similar structure but lacks the sulfur atom.

    Benzothiophene: Another heterocyclic compound with a fused benzene and thiophene ring system.

Uniqueness

1(3H)-Isobenzofuranthione is unique due to the presence of the sulfur atom in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

4741-68-8

Molecular Formula

C8H6OS

Molecular Weight

150.20 g/mol

IUPAC Name

3H-2-benzofuran-1-thione

InChI

InChI=1S/C8H6OS/c10-8-7-4-2-1-3-6(7)5-9-8/h1-4H,5H2

InChI Key

WQBXDMCOVLBREU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=S)O1

Origin of Product

United States

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